4-(Trifluoromethylsulfonyl)aniline

Catalog No.
S774604
CAS No.
473-27-8
M.F
C7H6F3NO2S
M. Wt
225.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Trifluoromethylsulfonyl)aniline

CAS Number

473-27-8

Product Name

4-(Trifluoromethylsulfonyl)aniline

IUPAC Name

4-(trifluoromethylsulfonyl)aniline

Molecular Formula

C7H6F3NO2S

Molecular Weight

225.19 g/mol

InChI

InChI=1S/C7H6F3NO2S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4H,11H2

InChI Key

GNVFCXUZQGCXPB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C(F)(F)F

Synthesis of Organic Compounds

4-(Trifluoromethylsulfonyl)aniline is a valuable intermediate used in the synthesis of various organic compounds due to the presence of the versatile trifluoromethylsulfonyl group (SO2CF3) and the reactive amine group (NH2) []. The trifluoromethylsulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the amine and making it susceptible to further functionalization. This property allows for the incorporation of 4-(trifluoromethylsulfonyl)aniline into diverse organic molecules with desired functionalities [, ].

One example of its application is the synthesis of 1-azido-4(trifluoromethanesulfonyl)benzene, a valuable precursor in click chemistry reactions. Click chemistry is a powerful tool for the rapid and selective formation of bonds between molecules, and 1-azido-4(trifluoromethanesulfonyl)benzene serves as a key building block in this process [].

Medicinal Chemistry

The unique properties of 4-(trifluoromethylsulfonyl)aniline have also attracted interest in medicinal chemistry. The trifluoromethylsulfonyl group can enhance the bioavailability and metabolic stability of drug candidates, while the amine group can be further modified to introduce specific functionalities for interacting with biological targets [].

Material Science

Recent research suggests that 4-(trifluoromethylsulfonyl)aniline may hold promise in the field of material science. Studies have shown that incorporating this molecule into polymers can lead to materials with unique properties, such as improved thermal stability, electrical conductivity, and self-assembly capabilities []. These findings open up new avenues for the development of advanced materials for various applications, but further research is needed to fully understand and optimize these properties.

4-(Trifluoromethylsulfonyl)aniline is an organic compound characterized by the presence of a trifluoromethylsulfonyl group attached to an aniline structure. Its chemical formula is C₇H₆F₃NO₂S, and it has a molecular weight of approximately 227.19 g/mol. The compound features a trifluoromethyl group, which enhances its electrophilic properties, making it useful in various

Due to its electrophilic nature. It can undergo:

  • Nucleophilic Substitution Reactions: The trifluoromethylsulfonyl group can be replaced by nucleophiles, making it a valuable intermediate in organic synthesis.
  • Coupling Reactions: It can react with various coupling agents to form more complex organic structures, particularly in the synthesis of pharmaceuticals and agrochemicals.
  • Acid-Base Reactions: The amino group of the aniline can act as a base, allowing for protonation under acidic conditions.

These reactions are often facilitated in polar solvents such as dimethylformamide or dichloromethane

Several methods exist for synthesizing 4-(trifluoromethylsulfonyl)aniline:

  • Direct Sulfonylation: Aniline can be treated with trifluoromethanesulfonic anhydride under controlled conditions to introduce the trifluoromethylsulfonyl group.
  • Nucleophilic Substitution: Starting from suitable precursors like aryl halides, nucleophilic substitution with a trifluoromethylsulfonylating agent can yield the desired product.
  • Multi-step Synthesis: Involves forming intermediate compounds that are subsequently converted into 4-(trifluoromethylsulfonyl)aniline through a series of reactions including coupling and functional group transformations .

4-(Trifluoromethylsulfonyl)aniline finds applications in various fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its unique electronic properties.
  • Material Science: Used in the development of advanced materials with specific thermal and chemical resistance characteristics.
  • Agricultural Chemicals: Its derivatives may function as herbicides or pesticides due to their biological activity against pests and pathogens

    Research on interaction studies involving 4-(trifluoromethylsulfonyl)aniline primarily focuses on its reactivity with nucleophiles and other electrophiles. Studies have shown that:

    • The compound can form stable adducts with various nucleophiles, indicating potential pathways for further functionalization.
    • Its interactions with biological molecules are being explored to assess its pharmacological potential and toxicity profiles

      Several compounds share structural similarities with 4-(trifluoromethylsulfonyl)aniline, including:

      Compound NameStructureUnique Features
      Bis(trifluoromethanesulfonyl)anilineC₆H₅N(SO₂CF₃)₂Contains two trifluoromethanesulfonyl groups; used as a strong electrophile .
      2-Nitro-4-(trifluoromethylsulfonyl)anilineC₇H₆F₃N₂O₄SContains a nitro group; exhibits different reactivity patterns .
      N,N-Bis(trifluoromethylsulfonyl)anilineC₆H₄N(SO₂CF₃)₂Similar structure but focuses on dual sulfonyl functionality .

      Uniqueness

      The uniqueness of 4-(trifluoromethylsulfonyl)aniline lies in its balance between reactivity and stability, making it versatile for both synthetic applications and biological investigations. Its distinct trifluoromethyl group enhances its electrophilic character while maintaining compatibility with various functional groups, allowing for diverse synthetic pathways.

    Early Synthesis and Reagents

    The development of trifluoromethylsulfonyl chemistry traces back to the mid-20th century. Triflic acid (CF₃SO₃H), a precursor to trifluoromethylsulfonyl derivatives, was first synthesized in 1954 by Haszeldine and Kidd. Subsequent advancements included the McLoughlin-Thrower reaction (1968), which enabled electrophilic trifluoromethylation using iodofluoroalkanes and copper.

    Key Milestones in Trifluoromethylsulfonyl Chemistry

    YearDevelopmentContributor
    1954First synthesis of triflic acidHaszeldine, Kidd
    1968McLoughlin-Thrower reaction for electrophilic trifluoromethylationMcLoughlin, Thrower
    1984Trifluoromethyltrimethylsilane (TMSCF₃) for nucleophilic trifluoromethylationRuppert

    Evolution of Triflyl Reagents

    Trifluoromethanesulfonic anhydride (Tf₂O) emerged as a versatile reagent for introducing triflyl groups. However, its use in synthesizing 4-(trifluoromethylsulfonyl)aniline required controlled conditions due to its reactivity. The compound’s synthesis typically involves reacting 4-chloroaniline with triflic anhydride in inert solvents like dichloromethane.

    Position in Contemporary Chemical Research

    Organic Synthesis Applications

    4-(Trifluoromethylsulfonyl)aniline is a pivotal reagent in triflation reactions. It selectively converts alcohols, amines, and phenols into triflates, which act as excellent leaving groups in cross-coupling reactions. For example:

    • Triflation of alcohols: Enables the formation of aryl triflates for Suzuki-Miyaura couplings.
    • Enol triflate synthesis: Facilitates enolate chemistry in carbonyl compounds.

    Comparative Reactivity of Triflyl Reagents

    ReagentSubstrate SelectivityReaction ConditionsYield
    Tf₂OBroad (phenols, amines)Room temperatureHigh
    4-(Trifluoromethylsulfonyl)anilineAliphatic aminesMild (0–25°C)Moderate

    Medicinal Chemistry and Biocatalysis

    The compound’s triflyl group enhances metabolic stability and bioavailability in drug candidates. Recent studies highlight its role in synthesizing antibody-drug conjugates (ADCs) and anticancer agents. For instance:

    • ADC synthesis: Triflate intermediates improve conjugation efficiency in targeted cancer therapies.
    • Biocatalytic hydroxylation: N-Triflyl anilines undergo P450-mediated hydroxylation to yield 4-aminophenols with >100% conversion.

    Material Science Innovations

    Incorporation of triflyl groups into polymers and electronic materials enhances thermal stability and conductivity. Research demonstrates its utility in:

    • Battery components: Stabilization of electrolytes in dual-ion batteries.
    • Self-assembling materials: Directed supramolecular interactions via C–H⋯O bonds.

    Significance in Organofluorine Chemistry

    Electronic and Structural Properties

    The trifluoromethylsulfonyl group’s electron-withdrawing effect arises from:

    • High electronegativity: Fluorine’s electronegativity (3.98) polarizes the C–F bond, enhancing inductive withdrawal.
    • Bond strength: C–F bonds (~480 kJ/mol) resist hydrolysis and thermal degradation.

    Comparative Stability of Fluorinated Groups

    GroupBond Strength (kJ/mol)Hydrolytic Stability
    -SO₂CF₃480High
    -COF410Moderate
    -CF₃440Very High

    Reactivity in Cross-Coupling Reactions

    The triflyl group’s stability allows for:

    • Palladium-catalyzed couplings: Aryl triflates participate in Buchwald-Hartwig amination and Heck reactions.
    • Radical reactions: Triflate leaving groups enable C–H functionalization under mild conditions.

    Molecular Structure and Nomenclature

    International Union of Pure and Applied Chemistry Nomenclature and Alternative Designations

    4-(Trifluoromethylsulfonyl)aniline represents the International Union of Pure and Applied Chemistry systematic nomenclature for this aromatic sulfonamide derivative [1]. The compound is assigned Chemical Abstracts Service registry number 473-27-8, establishing its unique chemical identity in scientific databases [1]. Alternative designations commonly encountered in the literature include para-(trifluoromethylsulfonyl)aniline, reflecting the para-substitution pattern on the benzene ring [2] [1]. Additional nomenclature variants encompass 4-aminophenyl trifluoromethyl sulfone, emphasizing the sulfone functional group, and 4-[(trifluoromethyl)sulfonyl]phenylamine, which follows the substituted phenylamine naming convention [1]. The molecular formula C₇H₆F₃NO₂S accurately represents the elemental composition, with a molecular weight of 225.19 grams per mole [1].

    Structural Features and Molecular Geometry

    The molecular architecture of 4-(trifluoromethylsulfonyl)aniline exhibits a planar aromatic benzene ring system with two distinct substituents positioned in a para-arrangement [1]. The amine functional group (-NH₂) occupies the 1-position, while the trifluoromethylsulfonyl group (-SO₂CF₃) is located at the 4-position of the benzene ring [1]. The trifluoromethylsulfonyl substituent introduces significant electronic perturbations due to its strong electron-withdrawing characteristics [3] [4]. The sulfur atom in the sulfonyl group adopts a tetrahedral geometry, forming double bonds with two oxygen atoms and single bonds with the aromatic carbon and the trifluoromethyl carbon [5]. The carbon-nitrogen bond length in aniline derivatives typically measures approximately 1.399 angstroms, consistent with established crystallographic data for similar aromatic amine compounds [6]. The molecular geometry demonstrates non-planar characteristics due to the three-dimensional orientation of the sulfonyl and trifluoromethyl groups extending from the aromatic plane [7].

    Physical and Thermodynamic Properties

    Melting and Boiling Points

    Experimental determinations reveal that 4-(trifluoromethylsulfonyl)aniline exhibits a melting point of 96 degrees Celsius under standard atmospheric conditions [1]. Theoretical computational predictions estimate the boiling point at 317.8 ± 42.0 degrees Celsius, reflecting the compound's moderate volatility characteristics [1]. These thermal properties indicate significant intermolecular interactions, likely attributed to hydrogen bonding capabilities of the amine group and dipole-dipole interactions involving the highly polar sulfonyl functionality [1]. The relatively high melting point compared to unsubstituted aniline (which melts at -6 degrees Celsius) demonstrates the substantial influence of the electron-withdrawing trifluoromethylsulfonyl substituent on crystalline packing efficiency [8].

    Density and Solubility Parameters

    Computational predictions estimate the density of 4-(trifluoromethylsulfonyl)aniline at 1.502 ± 0.06 grams per cubic centimeter at standard temperature and pressure conditions [1]. This density value reflects the substantial atomic mass contribution from the fluorine atoms and sulfur atom within the molecular structure [1]. Solubility characteristics are expected to be influenced by the compound's amphiphilic nature, with the hydrophilic amine group potentially facilitating interaction with polar solvents, while the lipophilic trifluoromethyl group may enhance solubility in organic media [9]. The presence of the highly electronegative fluorine atoms and the polar sulfonyl group significantly affects the compound's dielectric properties and intermolecular interaction patterns [7].

    Crystal Structure Analysis

    Crystal structure investigations of related trifluoromethyl-substituted aniline derivatives reveal characteristic packing arrangements dominated by hydrogen bonding networks [6]. The amino group typically participates in classical N-H···O hydrogen bonds with neighboring molecules, while the sulfonyl oxygen atoms serve as hydrogen bond acceptors [6]. Intracyclic carbon-carbon-carbon bond angles in substituted anilines generally range from 118.70 to 120.84 degrees, reflecting minor deviations from ideal aromatic geometry due to substituent effects [6]. The crystal structure demonstrates the presence of supramolecular chains formed through intermolecular hydrogen bonding interactions, creating characteristic crystalline motifs . The trifluoromethyl groups exhibit conformational preferences that minimize steric repulsion while maximizing favorable electrostatic interactions within the crystal lattice [7].

    Spectroscopic Properties

    Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F Nuclear Magnetic Resonance)

    Proton nuclear magnetic resonance spectroscopy of 4-(trifluoromethylsulfonyl)aniline reveals characteristic aromatic signals in the 6.5-8.0 parts per million region, with the electron-withdrawing sulfonyl group causing downfield shifts of the ortho-positioned aromatic protons [11] [12]. The amino group protons typically appear as a broad signal around 4-6 parts per million, exhibiting rapid exchange characteristics under standard measurement conditions [12]. Carbon-13 nuclear magnetic resonance spectroscopy displays aromatic carbon signals spanning 110-160 parts per million, with the carbon bearing the sulfonyl substituent appearing significantly deshielded due to the electron-withdrawing effects [11] [12]. The trifluoromethyl carbon manifests as a characteristic quartet in the 120-125 parts per million region due to carbon-fluorine coupling interactions [12]. Fluorine-19 nuclear magnetic resonance spectroscopy provides definitive identification through the characteristic trifluoromethyl signal appearing between -60 and -80 parts per million [11] [12].

    Vibrational Spectroscopy (Infrared, Raman)

    Infrared spectroscopic analysis reveals diagnostic absorption bands characteristic of the functional groups present in 4-(trifluoromethylsulfonyl)aniline [12] [13]. The amino group exhibits asymmetric and symmetric stretching vibrations in the 3300-3500 wavenumber region, with typical values around 3360 and 3222 wavenumbers [12] [14]. Sulfonyl group vibrations appear as intense absorptions, with asymmetric stretching modes occurring around 1350-1400 wavenumbers and symmetric stretching modes near 1150-1200 wavenumbers [13]. The trifluoromethyl group contributes characteristic carbon-fluorine stretching vibrations in the 1100-1300 wavenumber region [13]. Raman spectroscopy provides complementary vibrational information, particularly effective for characterizing the symmetric vibrational modes of the sulfonyl and trifluoromethyl groups [12] [13]. The aromatic ring breathing modes typically appear around 1000-1600 wavenumbers, influenced by the electronic effects of the substituents [14].

    Mass Spectrometric Fragmentation Patterns

    Mass spectrometric analysis of 4-(trifluoromethylsulfonyl)aniline displays the molecular ion peak at mass-to-charge ratio 225, corresponding to the intact molecular structure [1]. Characteristic fragmentation pathways involve the loss of the trifluoromethylsulfonyl group (SO₂CF₃) with a mass loss of 119 mass units, generating a prominent fragment ion at mass-to-charge ratio 106 corresponding to the aniline cation radical [15]. Additional fragmentation patterns include the loss of sulfur dioxide (64 mass units) and subsequent loss of the trifluoromethyl group (69 mass units) [15]. The base peak often corresponds to the tropylium ion (C₇H₇⁺) at mass-to-charge ratio 91, formed through rearrangement processes involving the aromatic ring system [15]. High-resolution mass spectrometry provides precise mass measurements enabling confident elemental composition assignments for fragment ions [15].

    Electronic Properties

    Electronic Distribution and Bond Polarization

    The electronic structure of 4-(trifluoromethylsulfonyl)aniline is significantly influenced by the strong electron-withdrawing character of the trifluoromethylsulfonyl substituent [3] [4]. The trifluoromethyl group demonstrates unusual polarizability characteristics, with the anomeric effect resulting in enhanced polarization of the carbon-fluorine bonds [7]. The sulfonyl group withdraws electron density from the aromatic ring through both inductive and resonance mechanisms, creating substantial bond polarization throughout the molecular framework [3]. The amino group exhibits reduced electron-donating capacity compared to unsubstituted aniline due to the competing electron withdrawal by the para-positioned sulfonyl group [16]. Molecular electrostatic potential surface analysis reveals regions of positive potential associated with the sulfonyl sulfur and trifluoromethyl carbon, while negative potential concentrates around the fluorine and oxygen atoms [17].

    Acid-Base Properties

    Theoretical calculations predict a predicted acid dissociation constant value of -0.01 ± 0.10 for the protonated form of 4-(trifluoromethylsulfonyl)aniline, indicating significantly reduced basicity compared to unsubstituted aniline [1]. The strong electron-withdrawing effects of the trifluoromethylsulfonyl group substantially decrease the electron density on the amino nitrogen, thereby diminishing its proton-accepting capability [16] [4]. Comparative studies of aniline derivatives demonstrate that electron-withdrawing substituents in the para-position dramatically shift acid dissociation constant values toward lower values [16]. The compound exhibits weak nucleophilic character due to the reduced availability of the nitrogen lone pair for bonding interactions [3]. Solvent effects on acid-base behavior are expected to be pronounced due to the polar nature of both the amino and sulfonyl functional groups [16].

    Molecular Orbital Analysis

    Frontier molecular orbital analysis reveals that the highest occupied molecular orbital primarily localizes on the amino nitrogen and adjacent aromatic carbons, while incorporating contributions from the aromatic pi-electron system [17]. The lowest unoccupied molecular orbital demonstrates significant contributions from the sulfonyl group and the aromatic ring system, reflecting the electron-accepting character of these moieties [17]. The energy gap between the highest occupied molecular orbital and lowest unoccupied molecular orbital is reduced compared to unsubstituted aniline due to the stabilization of the lowest unoccupied molecular orbital by the electron-withdrawing substituent [17]. Molecular orbital calculations indicate substantial charge transfer character in electronic transitions, with electron density migration from the amino-substituted aromatic region toward the sulfonyl-containing portion of the molecule [17]. The trifluoromethyl group contributes to molecular orbital energies primarily through inductive effects rather than direct orbital mixing due to the large electronegativity differences [4].

    Data Tables Summary

    PropertyValueReference
    Molecular FormulaC₇H₆F₃NO₂S [1]
    Molecular Weight225.19 g/mol [1]
    Melting Point96°C [1]
    Predicted Boiling Point317.8 ± 42.0°C [1]
    Predicted Density1.502 ± 0.06 g/cm³ [1]
    Predicted pKa-0.01 ± 0.10 [1]
    Spectroscopic MethodCharacteristic FeaturesTypical Values
    ¹H Nuclear Magnetic ResonanceAromatic protons, amino protons6.5-8.0 ppm, 4-6 ppm
    ¹³C Nuclear Magnetic ResonanceAromatic carbons, trifluoromethyl carbon110-160 ppm, 120-125 ppm
    ¹⁹F Nuclear Magnetic ResonanceTrifluoromethyl signal-60 to -80 ppm
    Infrared SpectroscopyAmino stretch, sulfonyl stretch3300-3500 cm⁻¹, 1150-1400 cm⁻¹
    Mass SpectrometryMolecular ion, base fragmentsm/z 225, 106, 91

    Direct Sulfonylation Approaches

    The most straightforward approach to synthesize 4-(trifluoromethylsulfonyl)aniline involves direct sulfonylation of aniline with trifluoromethanesulfonyl chloride. This classical method represents the foundation of sulfonylation chemistry for aromatic amines . The reaction typically proceeds through nucleophilic attack of the aniline amino group on the sulfonyl chloride, followed by elimination of hydrogen chloride.

    The reaction is generally performed in the presence of a tertiary amine base such as pyridine or triethylamine to neutralize the hydrogen chloride formed during the reaction . Dichloromethane serves as the preferred solvent due to its ability to dissolve both reactants while maintaining anhydrous conditions [3]. Temperature control is crucial, with reactions typically conducted at 0-25°C to prevent side reactions and decomposition of the sensitive trifluoromethanesulfonyl group .

    The mechanism involves formation of a tetrahedral intermediate through nucleophilic attack of the aniline nitrogen on the electrophilic sulfur center of trifluoromethanesulfonyl chloride. This intermediate subsequently eliminates hydrogen chloride to form the desired sulfonamide product . The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, facilitating the reaction under mild conditions [4].

    Typical yields for direct sulfonylation range from 70-85%, depending on reaction conditions and substrate purity . The reaction time varies from 2-6 hours, with longer times generally providing higher conversions but potentially increasing side product formation . Anhydrous conditions are essential to prevent hydrolysis of the sulfonyl chloride reagent, which would reduce yields and complicate purification [5].

    Precursor Synthesis and Functionalization

    An alternative classical approach involves the preparation of 4-(trifluoromethylsulfonyl)aniline from suitable precursors through multi-step functionalization sequences. This methodology is particularly valuable when direct sulfonylation is not feasible or when specific substitution patterns are required [6].

    One established route utilizes 4-chloroaniline derivatives as starting materials, which undergo nucleophilic substitution with trifluoromethanesulfonylating agents under controlled conditions . The synthesis typically involves treatment of 4-chloroaniline with sodium trifluoromethanesulfinate in the presence of copper catalysts at elevated temperatures [8]. This approach provides good functional group tolerance and allows for the incorporation of additional substituents on the aromatic ring.

    The precursor functionalization approach also encompasses the use of tetrafluorobenzene derivatives as starting materials. A particularly efficient method involves the high-pressure amination of 1,2,3,4-tetrafluorobenzene with liquid ammonia in the presence of copper powder catalyst [9]. This reaction proceeds at 180-250°C under autoclave conditions for 36-72 hours, yielding trifluoroaniline derivatives with excellent yields of 85-91% [9].

    The mechanism of precursor functionalization typically involves nucleophilic aromatic substitution, where the electron-withdrawing trifluoromethylsulfonyl group activates the aromatic ring toward nucleophilic attack [8]. The reaction conditions must be carefully optimized to balance conversion efficiency with selectivity, as elevated temperatures can lead to decomposition or undesired side reactions [9].

    Optimization of Reaction Conditions

    The optimization of classical synthetic routes for 4-(trifluoromethylsulfonyl)aniline synthesis involves systematic investigation of key reaction parameters including temperature, solvent, catalyst loading, and reagent stoichiometry [10]. Temperature control represents a critical factor, as it affects both reaction rate and selectivity [10].

    Low-temperature conditions (0-25°C) generally provide high selectivity with minimal side products, making them suitable for sensitive substrates [10]. However, these conditions may result in longer reaction times and incomplete conversions. Moderate temperatures (25-100°C) offer a balanced approach with good yields and acceptable selectivity for most applications [10]. High-temperature conditions (180-250°C) can achieve high yields but may lead to decomposition and reduced selectivity [10].

    Solvent selection significantly impacts both solubility and reaction kinetics. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide enhance substrate solubility and provide good yields, though they may increase costs and complicate purification [10]. Non-polar solvents like dichloromethane and toluene offer easier workup procedures but may limit substrate solubility [10].

    Catalyst loading optimization balances efficiency with economic considerations. Low catalyst loadings (1-5 mol%) provide cost-effective solutions suitable for large-scale synthesis, while higher loadings (10-20 mol%) may be necessary for challenging substrates or to achieve optimal selectivity [10]. The choice of catalyst loading depends on the specific synthetic route and desired product specifications.

    Modern Synthetic Strategies

    Catalytic Methods

    Modern catalytic approaches to 4-(trifluoromethylsulfonyl)aniline synthesis have revolutionized the field by providing milder conditions, improved selectivity, and enhanced functional group tolerance [11]. Photoredox catalysis represents a particularly significant advancement, utilizing visible light to generate reactive intermediates under mild conditions [12].

    Photoredox-catalyzed sulfonylation of anilines employs iridium or ruthenium complexes as photocatalysts to facilitate the formation of sulfonyl radicals from stable precursors [11]. The process typically involves irradiation with visible light in the presence of a photosensitizer such as Ir[(ppy)2(dtbbpy)]Cl, which generates excited states capable of promoting single-electron transfer reactions [12]. This approach provides excellent functional group tolerance and operates under mild conditions, making it suitable for complex molecular architectures.

    The mechanism of photoredox-catalyzed sulfonylation involves photoinduced electron transfer from the excited photocatalyst to the sulfonyl precursor, generating a sulfonyl radical that subsequently couples with the aniline substrate [11]. The reaction proceeds through a radical pathway, providing unique selectivity patterns compared to traditional ionic mechanisms [12].

    Typical yields for photoredox-catalyzed synthesis range from 68-82%, with reaction times of 12-24 hours under continuous light irradiation [12]. The method demonstrates excellent tolerance for various functional groups including halogens, carbonyl groups, and heterocycles, making it valuable for late-stage functionalization of complex molecules [11].

    Transition metal-catalyzed approaches have also gained prominence, particularly palladium-catalyzed cross-coupling reactions that enable the formation of carbon-sulfur bonds under mild conditions [13]. These methods provide excellent control over regioselectivity and can accommodate diverse substrate classes [13].

    Green Chemistry Approaches

    Green chemistry principles have been increasingly applied to the synthesis of 4-(trifluoromethylsulfonyl)aniline, focusing on atom economy, waste reduction, and the use of environmentally benign solvents and reagents [14]. Solvent-free reactions represent one important strategy, eliminating the need for organic solvents and reducing environmental impact [15].

    Microwave-assisted synthesis has emerged as an efficient green approach, providing rapid heating and reduced reaction times while maintaining good yields and selectivity [15]. The use of microwave irradiation can significantly accelerate reactions that would otherwise require extended heating periods, reducing energy consumption and improving process efficiency [15].

    Water-based reaction systems have been developed as environmentally friendly alternatives to organic solvents [12]. These systems often employ surfactants or phase-transfer catalysts to facilitate substrate solubility and reaction efficiency [12]. While challenges remain in achieving optimal yields in aqueous media, significant progress has been made in developing water-compatible catalytic systems.

    The use of recyclable catalysts represents another important green chemistry approach. Heterogeneous catalysts can be easily separated from reaction mixtures and reused multiple times, reducing waste and lowering costs [14]. Support materials such as silica, alumina, and polymeric resins have been employed to immobilize catalysts while maintaining their activity and selectivity.

    Biocatalytic approaches, though still in early development for sulfonylation reactions, offer potential for highly selective and environmentally friendly synthesis [14]. Enzymatic systems can provide exceptional selectivity under mild conditions, though their application to trifluoromethylsulfonyl chemistry remains limited due to the challenging nature of the substrate.

    Flow Chemistry Applications

    Flow chemistry has emerged as a powerful tool for the synthesis of 4-(trifluoromethylsulfonyl)aniline, offering advantages in terms of heat and mass transfer, reaction control, and scalability [16]. Continuous flow reactors enable precise control of reaction parameters and can handle highly exothermic reactions safely [16].

    The application of flow chemistry to sulfonylation reactions provides several key advantages including improved mixing, enhanced heat transfer, and reduced reaction times [16]. Flow reactors can achieve residence times as short as 0.5-3 minutes while maintaining good yields and selectivity [16]. This represents a significant improvement over traditional batch processes that may require several hours for completion.

    Flow chemistry systems enable the use of highly reactive intermediates that would be difficult to handle in batch reactors [16]. The continuous removal of products from the reaction zone prevents over-reaction and decomposition, leading to cleaner product profiles and simplified purification procedures [16].

    Temperature and pressure control in flow systems can be precisely maintained, allowing for the exploration of reaction conditions that would be challenging to achieve in batch reactors [16]. High-temperature, high-pressure conditions can be safely employed to accelerate reactions while maintaining product quality [16].

    The scalability of flow chemistry systems makes them particularly attractive for industrial applications [16]. Production rates can be easily adjusted by modifying flow rates and reactor volumes, enabling flexible manufacturing approaches that can respond to changing demand patterns [13].

    Integration of multiple reaction steps in flow systems enables the development of telescoped synthetic sequences, where intermediate products are consumed in subsequent reactions without isolation [16]. This approach can significantly improve overall process efficiency and reduce waste generation compared to traditional multi-step batch processes.

    Purification and Analytical Characterization Techniques

    Chromatographic Separation Methods

    Chromatographic techniques represent the primary methods for purification and analysis of 4-(trifluoromethylsulfonyl)aniline [17]. Silica gel flash chromatography serves as the most commonly employed purification method, providing good separation efficiency with 70-95% recovery rates [17]. The typical eluent system employs a hexane/ethyl acetate gradient, with the polarity adjusted based on the specific substitution pattern and impurity profile [17].

    The optimization of chromatographic conditions requires careful consideration of the compound's physical and chemical properties. The presence of the trifluoromethylsulfonyl group significantly affects the compound's polarity and retention characteristics [17]. Typical conditions employ silica gel as the stationary phase with mobile phase gradients ranging from 100% hexane to 50% ethyl acetate in hexane [17].

    Reverse-phase High Performance Liquid Chromatography represents the gold standard for analytical separation and quantification [17]. C18 columns provide excellent resolution with acetonitrile/water mobile phases, achieving baseline separation with quantitative recovery [17]. The method demonstrates high reproducibility and precision, making it suitable for quality control applications [17].

    The development of stability-indicating HPLC methods has been crucial for pharmaceutical applications [17]. These methods can effectively handle the presence of impurities such as 4-(trifluoromethyl)aniline and related degradation products while maintaining accurate quantification of the target compound [17]. Detection wavelengths of 250 nm provide optimal sensitivity while minimizing interference from common impurities [17].

    Chiral HPLC separation techniques have been developed for enantiomeric purity determination when applicable [18]. Crownpak CR(+) columns using perchloric acid buffer at pH 1.0 provide excellent enantiomeric resolution with resolution factors greater than 2.5 [18]. These methods are essential for pharmaceutical applications where stereochemical purity is critical [18].

    Crystallization Techniques

    Crystallization represents a crucial purification step for obtaining high-purity 4-(trifluoromethylsulfonyl)aniline suitable for analytical and synthetic applications [19]. Recrystallization from organic solvents typically employs methanol/dichloromethane mixtures, providing products with purities exceeding 99% [19].

    The selection of appropriate crystallization solvents depends on the compound's solubility profile and the nature of impurities present [20]. Polar protic solvents such as alcohols can facilitate hydrogen bonding with the amino group, while the trifluoromethylsulfonyl group may require polar aprotic solvents for optimal solubility [20].

    Anti-solvent crystallization techniques have proven effective for purifying 4-(trifluoromethylsulfonyl)aniline from complex reaction mixtures [19]. The method typically involves dissolving the crude product in a good solvent such as dichloromethane, followed by slow addition of a poor solvent like petroleum ether [19]. This approach provides moderate to good purity levels while maintaining reasonable yields [19].

    Co-crystallization approaches using additives such as triphenylphosphine oxide can significantly improve crystal quality and morphology [20]. These additives can act as crystallization promoters, facilitating the formation of well-defined crystals with enhanced purity [20]. The method requires careful optimization of additive concentrations and crystallization conditions [20].

    Slow cooling and evaporation techniques provide alternative approaches for obtaining high-quality crystals [20]. These methods involve gradual removal of solvent or slow temperature reduction to promote ordered crystal growth [20]. While these techniques may require longer processing times, they often yield superior crystal quality compared to rapid crystallization methods [20].

    Purity Determination Protocols

    Comprehensive purity determination protocols are essential for ensuring the quality and consistency of 4-(trifluoromethylsulfonyl)aniline preparations [17]. High Performance Liquid Chromatography represents the primary analytical method, providing quantitative analysis with precision of ±0.1% [17]. Gradient elution systems with UV detection at 250 nm offer optimal sensitivity and selectivity [17].

    The development of validated analytical methods requires extensive evaluation of system suitability parameters including resolution, tailing factor, and theoretical plates [17]. These parameters must meet established pharmacopeial standards to ensure method reliability and reproducibility [17]. Typical system suitability criteria include resolution greater than 2.0 between adjacent peaks and tailing factors less than 2.0 [17].

    Melting point determination provides a simple and rapid purity assessment method [21]. The compound exhibits a characteristic melting point of 96°C under standard atmospheric conditions, with sharp melting ranges indicating high purity [21]. Broad melting ranges or depressed melting points suggest the presence of impurities that may require additional purification steps [21].

    Nuclear Magnetic Resonance spectroscopy serves as a powerful tool for structural confirmation and purity assessment . 1H NMR analysis in CDCl3 provides characteristic patterns for the aromatic protons and amino group, while 19F NMR confirms the integrity of the trifluoromethyl substituent . Integration ratios can provide quantitative information about sample purity and the presence of residual solvents or impurities .

    Mass spectrometry techniques including Electrospray Ionization and Atmospheric Pressure Chemical Ionization provide accurate molecular weight determination and structural confirmation . High-resolution mass spectrometry can detect trace impurities and confirm the elemental composition of the target compound . The method is particularly valuable for detecting synthetic intermediates and degradation products that may not be easily identified by other analytical techniques .

    XLogP3

    2

    GHS Hazard Statements

    Aggregated GHS information provided by 40 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
    H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
    H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
    H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
    Respiratory tract irritation];
    Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

    Pictograms

    Irritant

    Irritant

    Other CAS

    473-27-8

    Wikipedia

    4-Aminophenyl trifluoromethyl sulphone

    Dates

    Last modified: 08-15-2023

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